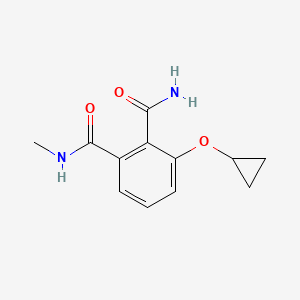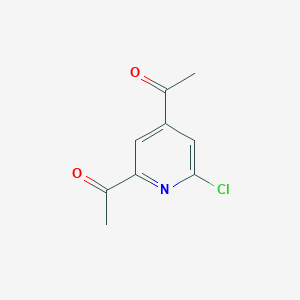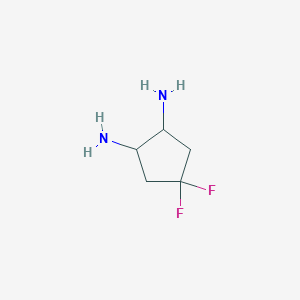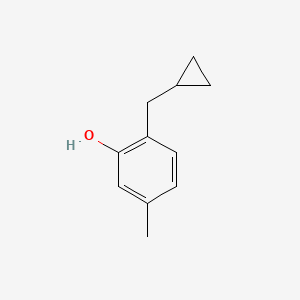
3-(4,5-Dimethylpyridin-3-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5-Dimethylpyridin-3-YL)propan-1-amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a propan-1-amine group at position 3. It is a heterocyclic amine that can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,5-dimethylpyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5-Dimethylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-(4,5-Dimethylpyridin-3-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4,5-Dimethylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-4-yl)propan-1-amine: Similar structure but lacks the dimethyl substitution on the pyridine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring instead of a pyridine ring.
Uniqueness
3-(4,5-Dimethylpyridin-3-YL)propan-1-amine is unique due to the presence of the dimethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
3-(4,5-dimethylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-6-12-7-10(9(8)2)4-3-5-11/h6-7H,3-5,11H2,1-2H3 |
InChI-Schlüssel |
FTSQPROKLPIGLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=CC(=C1C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)












